molecular formula C18H11F5N2OS B2654514 2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-[2-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 328110-18-5

2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-[2-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B2654514
CAS No.: 328110-18-5
M. Wt: 398.35
InChI Key: HYBMHBFWLBNDJO-UHFFFAOYSA-N
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Description

This compound is a α,β-unsaturated cyanamide derivative featuring a difluoromethylsulfanyl group at the para position of the anilide nitrogen and a 2-(trifluoromethyl)phenyl substituent at the β-position of the propenamide backbone. The trifluoromethyl and difluoromethylsulfanyl groups contribute to its high lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications. The electron-withdrawing cyano group stabilizes the α,β-unsaturated system, enhancing electrophilic reactivity, which is critical for covalent binding to biological targets .

Properties

IUPAC Name

2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F5N2OS/c19-17(20)27-14-7-5-13(6-8-14)25-16(26)12(10-24)9-11-3-1-2-4-15(11)18(21,22)23/h1-9,17H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBMHBFWLBNDJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)SC(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F5N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-[2-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula: C16H12F5N2S
  • Molecular Weight: 396.34 g/mol
  • Key Functional Groups:
    • Cyano group (-C≡N)
    • Trifluoromethyl group (-CF3)
    • Difluoromethyl sulfanyl group (-SF2)

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit significant biological activities, particularly against various bacterial strains and cancer cell lines. The following sections detail specific findings related to the biological activity of the target compound.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial efficacy of compounds structurally related to This compound .

Minimum Inhibitory Concentration (MIC) Studies

A study highlighted the antibacterial properties of trifluoromethyl-substituted compounds against Gram-positive bacteria, showing MIC values as low as 0.78 μg/ml for certain derivatives. The presence of hydrophobic halogen substituents was crucial for enhancing antimicrobial activity, indicating that the trifluoromethyl and difluoromethyl groups might contribute positively to the activity of our target compound .

CompoundMIC (μg/ml)Bacterial Strain
Trifluoromethyl Derivative0.78Staphylococcus aureus
Bromo-substituted Compound0.78Enterococcus faecalis
Sulfonamide Derivative>50Various Gram-positive strains

Cytotoxicity and Selectivity

In assessing the safety profile of similar compounds, cytotoxicity tests on human embryonic kidney (HEK293) cells revealed selectivity factors ranging from 13 to 33 for potent antimicrobial agents . These findings suggest that while the compounds are effective against bacteria, they exhibit relatively low toxicity towards human cells.

Anticancer Activity

The compound's potential as an anticancer agent is also noteworthy. Similar trifluoromethylated compounds have shown promising results in inhibiting tumor growth in various cancer models. For instance, bicalutamide, a known androgen receptor antagonist with structural similarities, has demonstrated potent anticancer activity in vivo without significantly affecting serum levels of luteinizing hormone (LH) or testosterone .

Case Studies and Research Findings

  • Case Study on Staphylococcus aureus:
    • A study found that a series of trifluoromethyl derivatives exhibited bactericidal effects with low MIC values against Staphylococcus aureus.
    • Time-kill assays confirmed these compounds' effectiveness in eradicating both growing and stationary phase cells, suggesting their potential use in treating persistent infections .
  • In Vivo Studies:
    • In vivo studies conducted on mouse models indicated no significant toxicity at doses up to 50 mg/kg when tested with various toxicity markers . This suggests a favorable safety profile for further development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound’s closest analogs differ in:

Aryl substituents on the propenamide backbone.

Sulfur-containing groups (e.g., sulfanyl vs. sulfonyl).

Fluorination patterns (mono-, di-, or trifluoromethyl groups).

Representative Compounds

Compound Name Molecular Formula Substituents (R1, R2) Molecular Weight Key Properties/Applications Source
Target compound C18H12F5N2OS* R1: 4-(difluoromethylsulfanyl)phenyl; R2: 2-(trifluoromethyl)phenyl ~390.35 High lipophilicity; potential kinase inhibitor
2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(2,5-difluorophenyl)prop-2-enamide C17H10F4N2OS R1: 4-(difluoromethylsulfanyl)phenyl; R2: 2,5-difluorophenyl 366.34 Improved solubility; reduced steric hindrance
2-cyano-3-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}-N-[2-(trifluoromethyl)phenyl]prop-2-enamide C21H15F3N4O2S2 R1: 4-(imidazole-sulfanyl)-3-nitrophenyl; R2: 2-(trifluoromethyl)phenyl 488.49 Enhanced hydrogen bonding; nitro group may confer redox activity
(E)-2-cyano-3-[5-(4-(difluoromethylsulfanyl)phenyl)furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide C24H16F2N3O2S3 R1: furan-linked difluoromethylsulfanylphenyl; R2: thiazole-thiophene 520.58 Heterocyclic moieties improve target selectivity

*Calculated based on structural data from .

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